molecular formula C11H10BrF3OS B14045434 1-(5-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-1-one

1-(5-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14045434
M. Wt: 327.16 g/mol
InChI Key: UZVKYCCATXHRFJ-UHFFFAOYSA-N
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Description

1-(5-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with a complex structure that includes bromine, fluorine, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable precursor, followed by the introduction of the trifluoromethylthio group. The reaction conditions often require the use of strong acids or bases, as well as specific solvents to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(5-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the bromomethyl group or other parts of the molecule.

    Substitution: The bromomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

1-(5-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein modification.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism by which 1-(5-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-1-one exerts its effects depends on its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, or it may modify proteins through covalent attachment. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-1-one
  • 1-(3-bromo-5-(trifluoromethyl)phenyl)propan-1-one

Uniqueness

1-(5-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-1-one is unique due to the specific positioning of the bromomethyl and trifluoromethylthio groups on the phenyl ring. This unique structure can result in different reactivity and properties compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H10BrF3OS

Molecular Weight

327.16 g/mol

IUPAC Name

1-[5-(bromomethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C11H10BrF3OS/c1-2-9(16)8-5-7(6-12)3-4-10(8)17-11(13,14)15/h3-5H,2,6H2,1H3

InChI Key

UZVKYCCATXHRFJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)CBr)SC(F)(F)F

Origin of Product

United States

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